2-(2-chloropyridin-3-yl)ethan-1-ol

Description

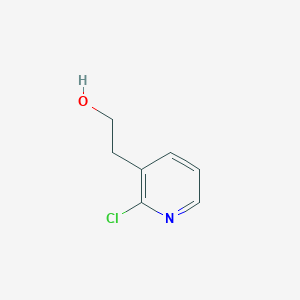

2-(2-Chloropyridin-3-yl)ethan-1-ol is a pyridine derivative featuring a chlorine substituent at the 2-position of the pyridine ring and a hydroxethyl (-CH₂CH₂OH) side chain at the 3-position. This structure combines the electron-withdrawing effects of chlorine with the hydrophilic properties of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHQHJQPALERPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335054-82-4 | |

| Record name | 2-(2-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: 2-(2-chloropyridin-3-yl)acetaldehyde.

Reduction: 2-(2-chloropyridin-3-yl)ethanolamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-chloropyridin-3-yl)ethan-1-ol serves as a versatile building block for the synthesis of various complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines or alcohols | Amine derivatives, ethers |

| Oxidation | Hydroxyl group can be oxidized | Ketones, aldehydes |

| Reduction | Can be reduced to form amines | Various amine derivatives |

Biological Applications

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease processes.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Pharmaceutical Applications

The compound is being explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description | Examples |

|---|---|---|

| Antiviral Agents | Research on SARS-CoV-2 inhibition | Inhibitors against viral proteases |

| Anticancer Compounds | Potential for developing anticancer drugs | Targeting cancer cell pathways |

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chloropyridin-3-yl)-1-(p-tolyl)ethan-1-ol

- Structure: Differs by a p-tolyl (4-methylphenyl) group attached to the ethanol moiety.

- Synthesis : Prepared via reaction of 2-chloro-3-methylpyridine with 4-methylbenzaldehyde in THF at -78°C, followed by quenching at -50°C .

- Key Differences: The p-tolyl group enhances lipophilicity compared to the unsubstituted ethanol chain in the target compound. Increased steric bulk may reduce reactivity in nucleophilic substitutions.

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

- Structure: Incorporates an oxazole ring and carboxamide group instead of the ethanol chain.

- Crystallography : Forms C(4) hydrogen-bonded chains with a dihedral angle of 8.42° between aromatic rings .

- Key Differences: The oxazole-carboxamide motif introduces hydrogen-bonding capabilities absent in the target compound.

Propargyl Alcohol Derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol)

- Structure: Replaces the ethanol chain with a propargyl (prop-2-yn-1-ol) group.

- Reactivity : The alkyne moiety enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Key Differences :

2-(Pyridin-3-ylamino)ethan-1-ol

Biological Activity

2-(2-Chloropyridin-3-yl)ethan-1-ol, also known as 2-[(2-Chloropyridin-3-yl)oxy]ethanol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a chlorinated pyridine ring attached to an ethanol moiety. This structure suggests potential interactions with various biological receptors and enzymes, which are crucial for its biological activity.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

- Cytochrome P450 Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, potentially altering the efficacy and toxicity of co-administered drugs.

- Receptor Modulation : It acts as an antagonist for Lysophosphatidic Acid Receptor 1 (LPAR1), which is involved in cellular signaling pathways related to inflammation and cancer progression. This modulation suggests its potential use in therapeutic strategies targeting these pathways.

Antimicrobial Activity

A study focusing on the antimicrobial properties of pyridine derivatives highlighted the broad spectrum of pharmacological actions associated with compounds containing pyridine rings. While specific data on this compound was not provided, related compounds have demonstrated significant antimicrobial activity against various pathogens, indicating a potential for similar effects .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antagonist for LPAR1 | |

| Similar Pyridine Derivatives | Broad-spectrum antimicrobial |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antichlamydial Activity : Research on new antichlamydial agents indicated that modifications in the pyridine structure could enhance activity against Chlamydia species. While not directly tested on this compound, these findings suggest that similar compounds may exhibit notable antichlamydial properties .

- Pharmacological Development : The compound's potential as a lead in drug development has been underscored by its ability to interact with specific receptors and enzymes, paving the way for further research into its therapeutic applications in treating inflammatory diseases and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.